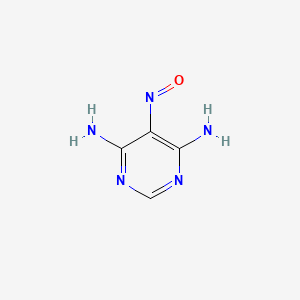

4,6-Pyrimidinediamine, 5-nitroso-

Description

Contextual Significance of Pyrimidine (B1678525) Derivatives in Chemical Synthesis

Pyrimidine derivatives are of immense interest in organic synthesis due to their wide-ranging chemical and biological applications. growingscience.com The pyrimidine ring system is a fundamental component of nucleic acids (uracil, thymine, and cytosine), rendering it a scaffold of profound biological importance. nih.gov Beyond their natural occurrence, synthetic pyrimidine derivatives have been developed for various purposes, highlighting the versatility of this heterocyclic core. growingscience.comorientjchem.org The ability to introduce a wide array of substituents at various positions on the pyrimidine ring allows for the fine-tuning of its chemical and physical properties, making it a valuable building block in the synthesis of complex molecules. nih.gov The development of efficient synthetic methodologies for pyrimidine derivatives, including multi-component reactions and metal-catalyzed cross-couplings, has further expanded their accessibility and utility in modern chemical synthesis. organic-chemistry.org

Foundational Role of the Pyrimidine Moiety as a Heterocyclic Scaffold

The pyrimidine moiety, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, serves as a critical heterocyclic scaffold in the design of new chemical entities. growingscience.com Its π-deficient nature, arising from the presence of the two electronegative nitrogen atoms, significantly influences its reactivity. wikipedia.org This electron deficiency facilitates nucleophilic aromatic substitution reactions, particularly at the 2-, 4-, and 6-positions, while electrophilic substitution is generally favored at the 5-position. wikipedia.org This predictable reactivity pattern makes the pyrimidine ring a reliable platform for constructing more complex molecular architectures. The fusion of the pyrimidine ring with other heterocyclic systems, such as purines, pteridines, and various fused pyrimidines, gives rise to a vast array of compounds with diverse properties. mdpi.comnih.gov The structural rigidity and planarity of the pyrimidine scaffold also play a crucial role in its interaction with biological macromolecules. mdpi.com

The 5-Nitroso Functionality: Chemical Reactivity and Synthetic Utility in Pyrimidines

The introduction of a nitroso (-N=O) group at the 5-position of the pyrimidine ring, as seen in 4,6-Pyrimidinediamine, 5-nitroso-, imparts unique chemical reactivity to the molecule. The 5-position of pyrimidine is the most electron-rich and is thus susceptible to electrophilic attack, such as nitrosation. wikipedia.org The 5-nitroso group is a versatile functional handle that can be readily transformed into other functionalities, significantly enhancing the synthetic utility of the pyrimidine scaffold.

A key reaction of 5-nitrosopyrimidines is their reduction to the corresponding 5-aminopyrimidines. This transformation is a critical step in the synthesis of various biologically important molecules, including purine (B94841) derivatives. For instance, the reduction of a 5-nitrosopyrimidine (B66288) followed by cyclization with a one-carbon unit is a classical and effective method for constructing the imidazole (B134444) ring of the purine system. tsijournals.com

Furthermore, the 5-nitroso group can participate in condensation reactions. For example, the reaction of 5-nitroso-6-aminouracils with glyoxylic acid provides a straightforward pathway to uric acid derivatives. researchgate.net The reactivity of the nitroso group also allows for the synthesis of other heterocyclic systems fused to the pyrimidine ring. The N-oxidation of 5-nitroso-2,4,6-triaminopyrimidine (B18466) can lead to the formation of 5-nitro-2,4,6-triaminopyrimidine-1-oxide or the corresponding 1,3-dioxide, which are of interest as energetic materials. researchgate.net

The synthesis of 4,6-Pyrimidinediamine, 5-nitroso- and its analogs can be achieved through the nitrosation of the corresponding 4,6-diaminopyrimidine (B116622). A general method for preparing 2-substituted 5-nitroso-4,6-diaminopyrimidines involves the reaction of malononitrile (B47326) and an amidine in the presence of a nitrite (B80452) salt. google.com This reaction proceeds through the formation of an amidine salt of isonitrosomalononitrile, which then undergoes cyclization to the final product. google.com

Table 1: Chemical Properties of 4,6-Pyrimidinediamine, 5-nitroso-

| Property | Value | Source |

| Molecular Formula | C₄H₅N₅O | ncats.io |

| Molecular Weight | 139.115 g/mol | ncats.io |

| IUPAC Name | 4,6-diamino-5-nitrosopyrimidine | ncats.io |

| InChIKey | XOUCPTSENBHIRW-UHFFFAOYSA-N | ncats.io |

| Canonical SMILES | C1=C(C(=NC=N1)N)N)N=O | ncats.io |

Table 2: Research Findings on Pyrimidine Derivatives

| Research Focus | Key Findings | Reference |

| Dual EGFR/FGFR Inhibitors | 4,6-pyrimidinediamine derivatives were designed and synthesized as dual inhibitors of EGFR and FGFR, showing potential for treating non-small cell lung cancer (NSCLC). | nih.gov |

| Anticancer and Antiviral Agents | 3'- and 5'-nitrooxy pyrimidine nucleoside nitrate (B79036) esters were synthesized as "nitric oxide donor" agents for evaluation as potential anticancer and antiviral agents. | nih.gov |

| Antiproliferative Activity | Novel 4,6-diaryl pyrimidine derivatives were synthesized and showed antiproliferative activity, acting as dual inhibitors of EGFR and VEGFR-2. | nih.gov |

| Energetic Materials | The N-oxidation of 5-nitroso-2,4,6-triaminopyrimidine leads to the formation of energetic compounds with high thermal stability. | researchgate.net |

| Purine Synthesis | 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (B16450) is a key intermediate in the synthesis of guanine (B1146940), a purine derivative. | tsijournals.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitrosopyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O/c5-3-2(9-10)4(6)8-1-7-3/h1H,(H4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUCPTSENBHIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)N=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210941 | |

| Record name | 4,6-Pyrimidinediamine, 5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61908-15-4 | |

| Record name | 5-Nitroso-4,6-pyrimidinediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061908154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4, 5-nitroso- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Pyrimidinediamine, 5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DIAMINO-5-NITROSOPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROSO-4,6-PYRIMIDINEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV93F0GGU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 4,6 Pyrimidinediamine, 5 Nitroso

Fischer-Hepp Type Rearrangement in Pyrimidine (B1678525) Systems

A notable pathway to 5-nitroso-4,6-pyrimidinediamines involves a reaction analogous to the classic Fischer-Hepp rearrangement. This process leverages an N-nitroso group not only to facilitate a key nucleophilic substitution but also to subsequently introduce the nitroso functionality onto the C-5 position of the pyrimidine ring. nih.govnih.govbeilstein-journals.org

Activation of Chloropyrimidines toward Nucleophilic Substitution Reactions utilizing an N-Nitroso Moiety

The pyrimidine ring is inherently π-deficient, making electrophilic aromatic substitution at the C-5 position difficult unless two or three activating groups are present. nih.govbeilstein-journals.org Conversely, nucleophilic aromatic substitution of halopyrimidines is generally facile. However, the introduction of a first amino group deactivates the ring toward subsequent substitutions, often requiring harsh reaction conditions. beilstein-journals.orgresearchgate.net

A strategic approach to overcome this deactivation involves the use of an N-nitroso moiety. N-nitrosation of a secondary amino group at position 4 or 6 of a chloropyrimidine activates the 6-chloro substituent, facilitating a subsequent nucleophilic substitution reaction with an amine under mild conditions, such as stirring in DMF at room temperature. nih.govbeilstein-journals.orgresearchgate.net This activation provides a convenient synthetic route to various N,N'-disubstituted 4,6-pyrimidinediamines after a denitrosation step, or to the C-5 nitroso derivatives via rearrangement. nih.govbeilstein-journals.org

Intramolecular Nitroso Group Migration to the C-5 Position: Mechanistic Insights

Following the nucleophilic substitution on the N-nitrosated chloropyrimidine, treatment of the resulting N-nitroso-4,6-pyrimidinediamine with aqueous sulfuric acid can lead to the migration of the nitroso group from the exocyclic nitrogen to the C-5 position of the pyrimidine ring. nih.govbeilstein-journals.org This transformation is considered a Fischer-Hepp type rearrangement. nih.govnih.gov

While the exact mechanism of the classical Fischer-Hepp rearrangement is still debated, evidence for the pyrimidine system suggests an intramolecular process. wikipedia.org The rearrangement is believed to proceed through a protonated intermediate, with the denitrosation and the electrophilic attack of the nitroso group at the C-5 position occurring concurrently. beilstein-journals.org The activation of the pyrimidine ring by electron-donating substituents is crucial for this intramolecular migration to occur. nih.govnih.gov

Influence of Substituent Effects on Rearrangement Regioselectivity and Reaction Outcome

The outcome of the acid treatment of N-nitroso-4,6-pyrimidinediamines is strongly dictated by the nature of the substituents on the pyrimidine ring, particularly at the C-2 position. nih.govbeilstein-journals.org When the C-2 position is unsubstituted (hydrogen) or bears a methyl group, the reaction typically results in N-denitrosation, yielding the corresponding 4,6-pyrimidinediamine. researchgate.net

However, the presence of substituents with a positive mesomeric effect (+M) at the C-2 position is critical for directing the reaction towards the Fischer-Hepp type rearrangement. nih.govnih.gov Groups such as methylthio (SMe), acetamido (NHAc), or morpholino activate the pyrimidine ring sufficiently to facilitate the selective intramolecular migration of the nitroso group to the electron-rich C-5 position, leading to the formation of 2,4,6-trisubstituted 5-nitrosopyrimidines. nih.govbeilstein-journals.org The presence of three groups with a positive mesomeric effect on the pyrimidine ring is considered crucial for this transformation. nih.govnih.gov

| C-2 Substituent (R) | Reaction Conditions | Major Product | Reaction Type |

|---|---|---|---|

| H | 10% H₂SO₄, 120 °C | 4,6-Pyrimidinediamine | Denitrosation |

| CH₃ | 10% H₂SO₄, 120 °C | 4,6-Pyrimidinediamine | Denitrosation |

| SCH₃ | aq. H₂SO₄, rt | 5-Nitroso-4,6-pyrimidinediamine | Rearrangement |

| NHAc | aq. H₂SO₄, rt | 5-Nitroso-4,6-pyrimidinediamine | Rearrangement |

| Morpholino | aq. H₂SO₄, rt | 5-Nitroso-4,6-pyrimidinediamine | Rearrangement |

Differentiating N-Nitrosation of Secondary Amino Groups from Electrophilic C-5 Substitution

It is important to distinguish the Fischer-Hepp type pathway from a direct electrophilic C-5 nitrosation. Electrophilic substitution at the C-5 position of a pyrimidine ring is generally challenging due to the ring's π-deficient character. nih.govbeilstein-journals.org Successful C-5 substitution typically requires the presence of strong activating groups on the ring. nih.gov

In contrast, secondary amino groups attached to the pyrimidine ring are readily susceptible to N-nitrosation when treated with nitrosating agents like sodium nitrite (B80452) in an acidic medium. beilstein-journals.org Research has shown that what was previously reported as a direct electrophilic attack of NO⁺ at the C-5 position was, in fact, an N-nitrosation of the secondary amino substituent at position 4. nih.govbeilstein-journals.org This N-nitrosated product can then either undergo denitrosation or the productive Fischer-Hepp type rearrangement to yield the C-5 nitroso product, depending on the electronic nature of other ring substituents. beilstein-journals.org

Directed Nitrosation Strategies for Pyrimidinediamine Synthesis

An alternative to the rearrangement pathway is the direct introduction of a nitroso group at the C-5 position of a pre-formed pyrimidinediamine ring system. This approach relies on the pyrimidine ring being sufficiently activated by electron-donating groups to undergo electrophilic substitution.

Direct Nitrosation of Pyrimidinediamines for C-5 Introduction of the Nitroso Group

The direct C-5 nitrosation of pyrimidinediamines is a viable method when the ring is highly activated. For instance, the synthesis of 2-substituted-5-nitroso-4,6-diaminopyrimidines can be achieved through a one-pot process. This method involves the nitrosation of malononitrile (B47326) with a nitrite salt (e.g., sodium nitrite) in an acidic medium in the presence of an amidine or guanidine (B92328). google.comgoogle.com This initially forms the amidine or guanidine salt of isonitrosomalononitrile. google.comgoogle.com Subsequent treatment of this intermediate in a basic medium, typically by heating in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide, leads to cyclization and the formation of the final 5-nitroso-4,6-diaminopyrimidine product. google.comgoogle.com

This reaction pathway is exemplified by the synthesis of 5-nitroso-2,4,6-triaminopyrimidine (B18466), where malononitrile is reacted with guanidine hydrochloride and sodium nitrite. The intermediate guanidine salt of isonitrosomalononitrile is then isomerized to the final product upon heating. google.com

| Starting Materials | Key Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| Malononitrile, Guanidine Hydrochloride | Sodium Nitrite, HCl (for pH control), Sodium Carbonate | Water, Dimethylformamide | 1. Nitrosation at pH 4, rt; 2. Cyclization at 140 °C | 5-Nitroso-2,4,6-triaminopyrimidine |

| Malononitrile, S-methylisothiourea sulfate | Sodium Nitrite | Water | Nitrosation at pH 4, rt | S-Methylisothiouronium salt of Isonitrosomalononitrile (intermediate) |

| Malononitrile, Guanidine Hydrochloride | Sodium Nitrite, Na₂CO₃ | Water, Dimethyl Sulfoxide | 1. Nitrosation at pH < 6.9; 2. Cyclization up to 150 °C | 5-Nitroso-2,4,6-triaminopyrimidine |

Optimization of Nitrosation Conditions using Varied Acidic Media (e.g., dilute formic acid)

The synthesis of 4,6-diamino-5-nitrosopyrimidine derivatives often involves the direct nitrosation of the corresponding 4,6-diaminopyrimidine (B116622) precursor. The efficiency of this reaction is highly dependent on the acidic medium employed. While strong acids can be effective, research has demonstrated the advantages of using milder acidic conditions.

One optimized method involves the use of a dilute formic acid solution for the nitrosation reaction. google.com This approach offers several benefits over traditional methods that use strong acids like concentrated sulfuric acid. The use of dilute formic acid facilitates easier recycling of the solvent and reagents, leading to a more environmentally benign and economically viable process. google.com In a typical procedure, the 4,6-diaminopyrimidine precursor is reacted with sodium nitrite in a dilute formic acid solution. After the reaction is complete, the product, 2,4-diamino-5-nitroso-6-hydroxypyrimidine, can be isolated through cooling crystallization. google.com The filtrate, or nitrosation mother liquor, can then be recycled for subsequent batches, minimizing waste. google.com

Another example involves the synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (B16450) where glacial acetic acid is added drop-wise to a mixture of 2,4-diamino-6-hydroxypyrimidine (B22253) and sodium nitrite in water. The addition of the acid results in a color change to red, indicating the formation of the nitroso derivative. Optimization studies on similar nitration reactions have shown that variables such as the ratio of substrate to the nitrosating agent (like potassium nitrate (B79036) or sodium nitrite), the volume of acid used, and the reaction temperature are critical for maximizing yield and purity. researchgate.net For instance, optimal yields in one study were achieved at a specific substrate-to-nitrating agent ratio and a controlled reaction temperature, followed by precipitation at 0°C. researchgate.net

| Parameter | Optimized Condition | Outcome | Source |

| Acidic Medium | Dilute Formic Acid | Facilitates recycling of mother liquor and reagents | google.com |

| Acidic Medium | Glacial Acetic Acid | Effective for nitrosation, indicated by color change | |

| Reagent Ratio | 1:2 (Substrate:KNO3) | Improved yield and purity | researchgate.net |

| Temperature | 50°C (Reaction), 0°C (Precipitation) | Maximized yield (77-80%) | researchgate.net |

Utilization of In Situ Nitrous Acid Generation for Efficient Nitrosation

Nitrous acid (HNO₂) is a key reagent for nitrosation, but it is unstable and tends to disproportionate. stackexchange.com Therefore, it is almost always prepared in situ, meaning it is generated within the reaction mixture just as it is needed. stackexchange.com This is typically achieved by reacting a stable nitrite salt, such as sodium nitrite (NaNO₂), with a strong or weak acid. libretexts.org

The reaction between sodium nitrite and an acid like hydrochloric acid or acetic acid produces nitrous acid, which then reacts further in the acidic environment to form the potent electrophile, the nitrosonium cation (NO⁺). libretexts.orgresearchgate.net This highly reactive species is the primary agent responsible for the electrophilic attack on the pyrimidine ring to introduce the nitroso group. libretexts.orgresearchgate.net

The in situ generation of nitrous acid is a cornerstone of synthesizing 5-nitrosopyrimidines. For example, the synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is accomplished by reacting the pyrimidine precursor with sodium nitrite in an acidic medium provided by glacial acetic acid. Similarly, a patented method for preparing 2,4-diamino-5-nitroso-6-hydroxypyrimidine explicitly details carrying out the nitrosation reaction with sodium nitrite and the nitrosation mother liquor in a dilute formic acid solution. google.com The kinetics of such reactions show that nitrosation can proceed via two main agents: nitrous acid itself or the protonated form, the nitrosonium cation. researchgate.net

N-Nitroso Group-Assisted Nucleophilic Substitution Reactions

The introduction of a 5-nitroso group onto the pyrimidine ring is a critical strategic step in the synthesis of more complex molecules. This electron-withdrawing group significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr) reactions.

Enhancement of Chloropyrimidine Reactivity through N-Nitroso Moieties

Halogenated pyrimidines, such as chloropyrimidines, are common starting materials for introducing various substituents onto the pyrimidine core. However, their reactivity can be limited. The presence of a strong electron-withdrawing group, such as a nitro or nitroso group, at the 5-position dramatically enhances the reactivity of leaving groups, like chlorine atoms, at the 4- and 6-positions. chemrxiv.orgchemrxiv.org

This activation occurs because the nitroso group helps to stabilize the negative charge that develops in the Meisenheimer complex, the key intermediate in SNAr reactions. ugr.esnih.gov The increased stability of this intermediate lowers the activation energy of the reaction, thus facilitating the displacement of the chlorine atom by a nucleophile. ugr.esnih.gov This principle is fundamental in the synthesis of various 4,6-disubstituted pyrimidines. For instance, the sequential introduction of different amines onto a 4,6-dichloropyrimidine core is made possible by the activating effect of a 5-nitro group, a close analogue of the 5-nitroso group. clockss.org The first amine can be introduced under mild conditions, and the resulting monoamine/monochloride intermediate can then react with a second, different amine under more vigorous conditions to displace the second chloride. clockss.org

Selective Aminolysis of Alkoxy Groups in 5-Nitrosopyrimidine (B66288) Derivatives

While chlorine is a conventional leaving group, the activating power of the 5-nitroso group can also enable the displacement of less traditional leaving groups, such as alkoxy groups (e.g., methoxy). The aminolysis (cleavage by an amine) of alkoxy groups in pyrimidine derivatives is significantly promoted by the presence of a 5-nitroso group. chemrxiv.orgkuleuven.be

Research has shown that in certain 5-nitropyrimidine systems (analogous to 5-nitroso systems), an alkoxy group can be a better leaving group than a chlorine atom when reacting with primary amines. ugr.es This allows for selective synthetic strategies. For example, starting with a 6-alkoxy-4-chloro-5-nitropyrimidine, reaction with a primary amine can lead to the sequential substitution of first the chlorine atom and then the alkoxy group, often in the same reaction vessel. chemrxiv.orgchemrxiv.org This unexpected reactivity highlights the profound electronic influence of the 5-substituent, enabling reactions that might otherwise be considered unfeasible. chemrxiv.org

Development of One-Pot Synthetic Sequences Involving Substitution and Rearrangement

For instance, a synthetic pathway starting from 4,6-dichloro-5-nitropyrimidine can be designed to produce polysubstituted derivatives. chemrxiv.orgchemrxiv.org An initial reaction with an alcohol yields a 4-alkoxy-6-chloro-5-nitropyrimidine. Subsequent reaction with a primary amine in the same pot can lead to a disubstituted product where both the chlorine and the alkoxy group are replaced by the amine. chemrxiv.org This occurs through a sequential substitution process, demonstrating a one-pot, multi-reaction sequence enabled by the activating nitro group. chemrxiv.orgchemrxiv.org Such one-pot approaches are instrumental in building molecular diversity and generating libraries of compounds, for example, in the synthesis of polysubstituted purines from pyrimidine precursors. chemrxiv.org

Subsequent Transformations and Removal of the 5-Nitroso Group

After the 5-nitroso group has fulfilled its role as an activating group, it is often transformed into another functional group, typically an amino group, which is a key step in the synthesis of purines and other fused heterocyclic systems. The most common method for this transformation is reduction.

The nitroso group is readily reduced to an amino group (–NH₂) via catalytic hydrogenation. A standard procedure involves reacting the 5-nitrosopyrimidine derivative with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. googleapis.com This reaction effectively and cleanly converts the C-N=O moiety into a C-NH₂ group, yielding a 4,5,6-triaminopyrimidine. For example, 2-phenyl-4,6-diamino-5-nitrosopyrimidine is hydrogenated using a 5% Pd/C catalyst to produce the colorless 2-phenyl-4,5,6-triaminopyrimidine. googleapis.com Similarly, 2,4-diamino-6-hydroxy-5-nitrosopyrimidine can be reduced using sodium dithionite to yield 2,4,5-triamino-6-hydroxy pyrimidine sulphate.

This resulting triaminopyrimidine is a crucial precursor for constructing an adjacent imidazole (B134444) ring, thereby forming a purine (B94841) scaffold. The removal of the nitroso function via reduction is therefore not merely a disposal step but a strategic conversion to set the stage for subsequent cyclization reactions.

N-Denitrosation Reactions for Regeneration of 4,6-Pyrimidinediamines

The introduction of an N-nitroso moiety onto a pyrimidine's amino substituent can serve as a strategic activating step in synthetic sequences. Specifically, it has been shown to activate an adjacent chloro-substituent toward nucleophilic aromatic substitution, facilitating the synthesis of various N-substituted pyrimidinediamines under mild conditions. nih.govresearchgate.net Following this substitution, the N-nitroso group can be removed to regenerate the secondary amine, yielding the desired 4,6-pyrimidinediamine. This removal process is known as N-denitrosation.

The treatment of N-nitrosated pyrimidines with aqueous sulfuric acid can result in one of two outcomes: either the desired N-denitrosation to regenerate the diamine or a Fischer-Hepp type rearrangement where the nitroso group migrates to the C-5 position of the pyrimidine ring. nih.govdoaj.orgresearchgate.net The specific reaction pathway is highly dependent on the electronic properties of the substituents on the pyrimidine ring. nih.govacs.org

Research has demonstrated that N-nitrosated compounds bearing hydrogen or methyl groups at the 2-position of the pyrimidine ring typically undergo a smooth denitrosation reaction upon heating in 10% sulfuric acid. researchgate.net This provides a reliable method for regenerating the 4,6-pyrimidinediamine core after the N-nitroso group has served its purpose as an activating group for nucleophilic substitution. researchgate.netresearchgate.net

| Entry | R¹ | R² | R³ | Reaction Conditions | Product(s) | Yield (%) | Reference |

| 1 | H | H | Benzyl (B1604629) | 10% aq H₂SO₄, 120 °C, 2 h | N-benzylpyrimidine-4,6-diamine | 85 | researchgate.net |

| 2 | H | H | 4-Methoxybenzyl | 10% aq H₂SO₄, 120 °C, 2 h | N-(4-methoxybenzyl)pyrimidine-4,6-diamine | 81 | researchgate.net |

| 3 | CH₃ | H | Benzyl | 10% aq H₂SO₄, 120 °C, 2 h | N-benzyl-2-methylpyrimidine-4,6-diamine | 82 | researchgate.net |

| 4 | CH₃ | H | 4-Methoxybenzyl | 10% aq H₂SO₄, 120 °C, 2 h | N-(4-methoxybenzyl)-2-methylpyrimidine-4,6-diamine | 80 | researchgate.net |

Table 1: N-Denitrosation of various N-nitroso-N-substituted-pyrimidinediamines to regenerate the corresponding 4,6-pyrimidinediamines.

In contrast, when the pyrimidine ring is activated by three groups with a positive mesomeric effect (e.g., methylthio, acetamido, or morpholino substituents at the 2-position), the reaction favors the Fischer–Hepp rearrangement, leading to the formation of 2,4,6-trisubstituted 5-nitrosopyrimidines instead of the denitrosated product. nih.gov This highlights the delicate electronic balance that dictates the reaction outcome.

Tandem Reduction/Cyclization Sequences in Complex Pyrimidine Derivatization

The 5-nitroso group in 4,6-diaminopyrimidines is a key functional group that serves as a precursor for the synthesis of fused pyrimidine ring systems, most notably purines. nih.gov The synthetic strategy involves a tandem sequence initiated by the reduction of the nitroso group to an amino group. This creates a highly reactive 4,5,6-triaminopyrimidine intermediate in situ. This intermediate is not typically isolated and immediately undergoes cyclization with a suitable one-carbon electrophile.

A common and effective reducing agent for this transformation is sodium dithionite (Na₂S₂O₄). prepchem.comnih.gov The reduction of the 5-nitroso group to a third amino group at the C-5 position sets the stage for intramolecular cyclization or condensation with an external reagent. For example, heating 4,6-diamino-5-nitroso-2-(3-pyridinyl)pyrimidine with formamide and a mixture of formic acid and sodium dithionite dihydrate leads to the formation of 2-(3-pyridinyl)-9H-purin-6-amine. prepchem.com In this case, formamide or formic acid serves as the source of the final carbon atom required to close the imidazole ring of the purine structure.

This tandem reduction/cyclization protocol is a powerful method for constructing bicyclic heteroaromatic compounds from appropriately substituted monocyclic precursors. The in situ generation of the reactive triamine intermediate avoids potential issues with its isolation and stability, making the one-pot procedure highly efficient. nih.gov

| Starting Material | Key Reagents | Intermediate | Cyclizing Agent | Fused Ring System Formed | Reference |

| 4,6-Diamino-5-nitrosopyrimidine | Sodium Dithionite | 4,5,6-Triaminopyrimidine | Formic Acid / Formamide | Purine | prepchem.com |

| 4,6-Diamino-5-nitrosopyrimidine | Sodium Dithionite | 4,5,6-Triaminopyrimidine | Orthoesters (e.g., Triethyl orthoformate) | Purine | N/A |

| 4,6-Diamino-5-nitrosopyrimidine | Sodium Dithionite | 4,5,6-Triaminopyrimidine | Carboxylic Acids | Purine | N/A |

| 4,6-Diamino-5-nitrosopyrimidine | Sodium Dithionite | 4,5,6-Triaminopyrimidine | Carbon Disulfide | Purine-thione | N/A |

Table 2: Conceptual overview of tandem reduction/cyclization pathways starting from 4,6-diamino-5-nitrosopyrimidine to form various fused pyrimidine derivatives.

Advanced Reactivity and Derivative Synthesis of 4,6 Pyrimidinediamine, 5 Nitroso

Cyclization Reactions Leading to Fused Heterocycles

The strategic placement of amino and nitroso groups in 4,6-pyrimidinediamine, 5-nitroso- facilitates its use as a key building block for the construction of fused heterocyclic systems, most notably purines and pteridines.

The synthesis of purine (B94841) derivatives often involves the initial construction of a pyrimidine (B1678525) ring, followed by the annulation of an imidazole (B134444) ring. tsijournals.com 4,6-Pyrimidinediamine, 5-nitroso- and its analogs are critical intermediates in this process. The general strategy involves the reduction of the nitroso group to an amino group, generating a highly reactive 4,5,6-triaminopyrimidine intermediate. This intermediate can then be cyclized with various one-carbon donors to form the purine ring system. tsijournals.comresearchgate.net

The versatility of this method allows for the preparation of a wide array of substituted purines by varying the substituents on the initial pyrimidine ring and the cyclizing agent. researchgate.net This adaptability is crucial for the development of new therapeutic agents and biological probes. researchgate.net

The Timmis reaction is a classical and efficient method for the synthesis of pteridines, which involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. A variation of this reaction utilizes 4-amino-5-nitrosopyrimidines and active methylene (B1212753) compounds.

In this context, 4,6-pyrimidinediamine, 5-nitroso- can react directly with compounds containing an active methylene group, such as benzyl (B1604629) cyanide, to yield pteridine (B1203161) derivatives. google.com For example, the reaction of 5-nitroso-2,4,6-triaminopyrimidine (B18466) with benzyl cyanide leads to the formation of 2,4,7-triamino-6-phenylpteridine, a compound with noted diuretic properties. google.com This reaction proceeds through an initial condensation between the active methylene group and the nitroso group, followed by cyclization and aromatization to form the stable pteridine ring.

The reaction conditions, including the choice of solvent and base, can influence the reaction's efficiency and the final product yield. This method provides a direct route to complex pteridine structures from readily available starting materials.

Beyond purines and pteridines, 4,6-pyrimidinediamine, 5-nitroso- is a key starting material for a variety of other condensed pyrimidine systems. These are often achieved through multi-step sequences that take advantage of the reactivity of the nitroso and amino groups.

One notable strategy involves the oxidation of the nitroso group. For example, the oxidation of 5-nitroso-2,4,6-triaminopyrimidine with peroxytrifluoroacetic acid can lead to the formation of 5-nitro-2,4,6-triaminopyrimidine (B1305389) 1-N-oxide and, unexpectedly, 5-nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide. researchgate.net These N-oxide derivatives are of interest as energetic materials due to their high density, thermal stability, and low mechanical sensitivity. researchgate.netresearchgate.net The formation of the di-N-oxide is particularly unusual in pyrimidine chemistry and highlights the unique reactivity imparted by the combination of amino and nitroso substituents. researchgate.net

Another approach involves the synthesis of thienopyrimidine derivatives. mdpi.com While not directly starting from 4,6-pyrimidinediamine, 5-nitroso-, the principles of cyclocondensation reactions involving amino and other functional groups on a pyrimidine ring are central to forming these fused systems. mdpi.comnih.gov

Furthermore, a one-pot process for the production of 5-nitroso-2,4,6-triaminopyrimidine itself has been developed, which avoids the isolation of intermediates. This process involves the reaction of a guanidine (B92328) salt with malonic acid dinitrile in the presence of a base, followed by acidification and treatment with nitrous acid. google.com This streamlined synthesis makes the starting material more accessible for the preparation of various condensed pyrimidines. google.com

| Starting Material | Reagent(s) | Product | Reference |

| 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (B16450) | Sodium dithionite, then Formic acid | Guanine (B1146940) | tsijournals.com |

| 5-nitroso-2,4,6-triaminopyrimidine | Benzyl cyanide | 2,4,7-triamino-6-phenylpteridine | google.com |

| 5-nitroso-2,4,6-triaminopyrimidine | Peroxytrifluoroacetic acid | 5-nitro-2,4,6-triaminopyrimidine 1-N-oxide and 1,3-di-N-oxide | researchgate.net |

| Guanidine salt, Malonic acid dinitrile | Base, then Acetic acid, then Nitrous acid | 5-nitroso-2,4,6-triaminopyrimidine | google.com |

Intermediacy in the Synthesis of Bioactive Compounds

The chemical reactivity of 4,6-pyrimidinediamine, 5-nitroso- makes it a valuable intermediate in the synthesis of more complex, biologically active molecules. Its ability to undergo further transformations, such as reduction of the nitroso group followed by cyclization, is key to its utility.

Precursor Role in the Development of New Pyrimidine-Based Bioactives

4,6-Pyrimidinediamine, 5-nitroso- and its close analogs serve as fundamental building blocks for various bioactive compounds. The reduction of the 5-nitroso group yields a highly reactive 5-amino group, which can then participate in condensation reactions to form a second fused heterocyclic ring, leading to pteridine structures. Pteridines are a class of compounds with a wide range of biological activities.

For example, the closely related compound 5-nitroso-2,4,6-triaminopyrimidine is a key intermediate in the synthesis of the diuretic drug 2,4,7-triamino-6-phenyl-pteridine. google.com This synthesis involves the reaction of the triaminopyrimidine with benzyl cyanide. google.com Furthermore, catalytic hydrogenation of 5-nitroso-2,4,6-triaminopyrimidine produces 2,4,5,6-tetraaminopyrimidine, which is a known component in oxidation hair dyes. google.com The synthesis of novel antifolates, which act as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), has also been achieved using pyrimidine scaffolds, highlighting the importance of pyrimidine precursors in drug discovery. nih.gov The development of analogs of the cancer drug Imatinib, which contains a phenylaminopyrimidine scaffold, further illustrates the utility of pyrimidine intermediates in medicinal chemistry. mdpi.com

Synthesis of Specific Medicinal Chemistry Intermediates (e.g., 2,4-diamino-5-nitroso-6-hydroxypyrimidine for guanine)

A significant application of nitrosopyrimidines is in the synthesis of purine derivatives. The compound 2,4-diamino-5-nitroso-6-hydroxypyrimidine is a crucial intermediate in a common synthetic route to guanine. tsijournals.com This process is part of a broader strategy for producing antiviral drugs like Ganciclovir, for which guanine is a starting material. tsijournals.com

The synthesis begins with the nitrosation of 2,4-diamino-6-hydroxypyrimidine (B22253). This reaction is typically carried out using sodium nitrite (B80452) in an acidic medium, such as acetic acid or formic acid. tsijournals.comgoogle.com The resulting red-colored 2,4-diamino-5-nitroso-6-hydroxypyrimidine precipitates from the reaction mixture and can be isolated in high yield. tsijournals.com

This nitroso-intermediate is then subjected to reduction, commonly using a reducing agent like sodium dithionite, to convert the nitroso group at the 5-position into an amino group, yielding 2,4,5-triamino-6-hydroxypyrimidine. tsijournals.com The final step involves a ring-closing reaction, for example with formic acid, to construct the imidazole ring fused to the pyrimidine core, thus forming the purine structure of guanine. tsijournals.comgoogle.com

Table 1: Synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

| 2,4-diamino-6-hydroxypyrimidine | Sodium nitrite, Glacial acetic acid | Water | 16 hr | 80% | tsijournals.com |

| 2,4-diamino-6-hydroxypyrimidine | Sodium nitrite, Dilute formic acid | Water | Not specified | Not specified | google.comgoogle.com |

Mechanistic and Theoretical Investigations of 4,6 Pyrimidinediamine, 5 Nitroso and Analogs

Computational Chemistry Approaches

Application of Hartree-Fock (HF) and Density Functional Theory (DFT) for Structural and Electronic Characterization

Computational chemistry has proven to be an invaluable tool for understanding the molecular and electronic structure of pyrimidine (B1678525) derivatives. Both Hartree-Fock (HF) and Density Functional Theory (DFT) methods are employed to predict and analyze the geometries, energies, and electronic properties of molecules like 4,6-pyrimidinediamine, 5-nitroso-, and its analogs.

DFT calculations, particularly with hybrid functionals like B3LYP, are often favored for their balance of computational cost and accuracy in describing electron correlation effects. These calculations can reveal the distribution of electron density, highlighting the nucleophilic and electrophilic sites within the molecule. For instance, the amino groups at positions 4 and 6 enhance the electron density of the pyrimidine ring, while the nitroso group at position 5 acts as an electron-withdrawing group. This electronic push-pull system is fundamental to the compound's chemical behavior.

| Parameter | Hartree-Fock (HF) | Density Functional Theory (DFT) |

| Optimized Geometry | ||

| C4-N (amino) Bond Length (Å) | Data not available | Data not available |

| C5-N (nitroso) Bond Length (Å) | Data not available | Data not available |

| Electronic Properties | ||

| Dipole Moment (Debye) | Data not available | Data not available |

| HOMO-LUMO Gap (eV) | Data not available | Data not available |

This table is illustrative. Specific computational data for 4,6-Pyrimidinediamine, 5-nitroso- from dedicated studies is needed for completion.

Elucidation of Reaction Energetics and Transition States for Nitroso Migrations

The potential for the nitroso group to migrate between different nitrogen atoms within the pyrimidine structure or in related compounds is a key area of mechanistic investigation. Computational methods are essential for mapping the potential energy surface of such reactions, identifying the transition states, and calculating the activation energies.

While specific studies on the intramolecular nitroso migration in 4,6-pyrimidinediamine, 5-nitroso- are not detailed in the available literature, the principles of such investigations would involve locating the transition state structure for the migration and calculating its energy relative to the ground state. This would provide a quantitative measure of the kinetic barrier for the reaction. Such calculations are critical for understanding whether a proposed mechanistic pathway is energetically feasible.

Analysis of Tautomeric Structures and Intermolecular Interactions

4,6-Pyrimidinediamine, 5-nitroso- can exist in several tautomeric forms, including the nitroso-imino and oximino forms. Computational studies using HF and DFT methods can predict the relative stabilities of these tautomers by calculating their ground-state energies. nih.gov The prevalence of a particular tautomer can significantly influence the molecule's reactivity and its interactions with other molecules.

Furthermore, the presence of amino and nitroso groups allows for a variety of intermolecular interactions, most notably hydrogen bonding. These interactions are crucial in the solid state, influencing crystal packing, and in solution, affecting solubility and reactivity. Computational analysis can model these interactions, providing information on their strength and geometry. For instance, the hydrogen bond network in the crystal structure of related compounds has been elucidated through a combination of experimental and computational techniques.

Advanced Mechanistic Elucidation

Detailed Pathways of Intramolecular Nitroso Group Transfer

Understanding the "t-Amino Effect" in Pyrimidine-to-Purine Cyclizations

A significant reaction of 6-substituted-5-nitrosopyrimidines is their cyclization to form purines. A fascinating aspect of this transformation is the "t-amino effect," which has been documented in the cyclization of 6-(dialkylamino)-5-nitrosopyrimidines. This effect describes the intramolecular cyclization facilitated by the presence of a tertiary amino group at the C6 position of the pyrimidine ring.

In a study on this phenomenon, various 6-(dialkylamino)-5-nitrosopyrimidines were synthesized and thermally cyclized to yield 2,6-diamino-purine derivatives. The proposed mechanism involves the formation of an intermediate azomethine ylide. The reactivity of the starting pyrimidine was found to correlate with the stability of this ylide intermediate. This provides a powerful synthetic route to purine (B94841) derivatives, driven by the electronic and steric properties of the tertiary amino substituent.

The general transformation can be represented as follows:

| Reactant | Conditions | Product |

| 6-(Dialkylamino)-5-nitrosopyrimidine | Thermal | 2,6-Diaminopurine derivative |

This "t-amino effect" highlights the intricate electronic interplay within the pyrimidine ring system and demonstrates how computational and mechanistic studies can unveil novel reaction pathways and provide a rational basis for the synthesis of complex heterocyclic compounds.

Elucidating the Role of Mesomeric Effects in Pyrimidine Ring Activation

The reactivity and electronic distribution of the pyrimidine ring are profoundly influenced by the nature of its substituents. The introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the ring's activation state through mesomeric and inductive effects.

In the case of 4,6-Pyrimidinediamine, 5-nitroso-, the amino groups at the C4 and C6 positions act as strong electron-donating groups through resonance (a positive mesomeric effect). This effect increases the electron density of the pyrimidine ring, which would typically make it more susceptible to electrophilic attack. However, the potent electron-withdrawing nature of the nitroso group at the C5 position counteracts this effect. The nitroso group exerts a strong negative mesomeric and inductive effect, which significantly polarizes the molecule.

Theoretical studies on analogous compounds, such as 4,6-diamino-2-morpholino-5-nitrosopyrimidine, provide evidence for this pronounced electronic polarization. researchgate.net The interplay between the electron-donating amino groups and the electron-withdrawing nitroso group leads to a highly polarized molecular structure. This polarization is a key factor in the activation of the pyrimidine ring, influencing its reactivity towards both nucleophiles and electrophiles at different positions. The electron-donating amino groups enhance the nucleophilicity of the ring nitrogens, while the electron-withdrawing nitroso group activates the carbon atoms of the ring for nucleophilic attack.

The activation of the pyrimidine ring for specific reactions, such as methylation at the 5-position, often involves a mechanism where an active site cysteine residue of an enzyme adds nucleophilically to the C6 position of the pyrimidine ring. umich.edu This initial step is facilitated by the electronic push from the amino groups and the pull from the nitroso group, which together stabilize the transition state of this nucleophilic addition.

Structure-Reactivity Relationships and Electronic Properties

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. In the realm of pyrimidine derivatives, understanding this relationship is crucial for predicting reaction outcomes and designing molecules with specific properties.

Correlation of Electronic Structure with Chemical Reactivity

A fundamental concept in correlating electronic structure with reactivity is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.brresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govmdpi.com

For pyrimidine derivatives, the introduction of substituents dramatically modulates the HOMO and LUMO energy levels. Electron-donating groups, like the amino groups in 4,6-Pyrimidinediamine, 5-nitroso-, raise the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups, such as the nitroso group, lower the LUMO energy level, enhancing its electrophilicity. scielo.br

This dual substitution pattern in 4,6-Pyrimidinediamine, 5-nitroso- results in a relatively small HOMO-LUMO gap, suggesting a high degree of chemical reactivity. The specific sites of reactivity can be predicted by the distribution of the HOMO and LUMO. The HOMO is typically localized on the electron-rich portions of the molecule, such as the amino groups and the pyrimidine ring, while the LUMO is concentrated around the electron-deficient nitroso group and adjacent carbon atoms. This distribution suggests that electrophilic attack is likely to occur at the amino groups or the ring nitrogens, whereas nucleophilic attack is favored at the C5 position or the nitroso nitrogen.

Investigation of Polarized Molecular Electronic Structures

Experimental and computational studies on analogs of 4,6-Pyrimidinediamine, 5-nitroso- have confirmed the existence of highly polarized molecular electronic structures. A study on 4,6-diamino-2-morpholino-5-nitrosopyrimidine revealed significant polarization of the electronic structure, as evidenced by its molecular dimensions. researchgate.net

This polarization is a direct consequence of the strong push-pull electronic effects of the substituents. The electron density is shifted from the electron-donating amino groups towards the electron-withdrawing nitroso group, creating a significant molecular dipole moment. This intramolecular charge transfer is a key feature of such substituted pyrimidines.

The structural manifestations of this polarization can be observed in the bond lengths within the molecule. For instance, in a related compound, 5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine, the C5—N5 bond is notably short, while the N—O bonds are elongated. umsystem.edu Similarly, the C4—N4 and C6—N6 bonds are shorter than average, and the C4—C5 and C5—C6 bonds are longer. umsystem.edu These deviations from standard bond lengths are indicative of the significant electronic delocalization and polarization within the molecule.

Table 1: Selected Bond Lengths in 5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine umsystem.edu

| Bond | Bond Length (Å) | Comparison to Mean Value |

| C5—N5 | Shorter | Mean value = 1.468 Å |

| N—O | Longer | Mean value = 1.217 Å |

| C4—N4 | Shorter | Mean value = 1.353 Å |

| C6—N6 | Shorter | Mean value = 1.353 Å |

| C4—C5 | Longer | Mean value in pyrimidines = 1.387 Å |

| C5—C6 | Longer | Mean value in pyrimidines = 1.387 Å |

This inherent polarization has a profound impact on the intermolecular interactions of these compounds, often leading to the formation of complex hydrogen-bonded networks and π-π stacking interactions in the solid state. researchgate.netumsystem.edu

Spectroscopic Characterization Techniques in the Research of 4,6 Pyrimidinediamine, 5 Nitroso

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of atomic nuclei.

¹H and ¹³C NMR for Comprehensive Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy would provide the primary framework for the structural verification of 4,6-Pyrimidinediamine, 5-nitroso-.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the amine (NH₂) protons and the pyrimidine (B1678525) ring proton. The chemical shifts of the amine protons can be broad and their position influenced by solvent and concentration. The single proton on the pyrimidine ring would likely appear as a singlet.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. For the symmetric 4,6-Pyrimidinediamine, 5-nitroso-, specific chemical shifts would be anticipated for the carbon atoms of the pyrimidine ring. The carbon atom attached to the nitroso group (C5) would have a characteristic chemical shift, as would the carbons bonded to the amino groups (C4 and C6) and the remaining ring carbon (C2).

A hypothetical data table for the primary NMR characterization is presented below. The exact values would need to be determined experimentally.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H (on C2) | Value | - |

| NH₂ (on C4/C6) | Value | - |

| C2 | - | Value |

| C4 | - | Value |

| C5 | - | Value |

| C6 | - | Value |

| Note: This table represents expected data and requires experimental verification. |

Solution-State Conformational Analysis and Hydrogen Bonding Studies

The presence of the nitroso group and amino groups allows for the possibility of rotational isomers (rotamers) and intramolecular hydrogen bonding. NMR studies, particularly variable temperature NMR, can provide insight into these dynamic processes. nih.gov In similar 5-nitrosopyrimidines, the orientation of the nitroso group can be influenced by the formation of intramolecular hydrogen bonds with adjacent amino substituents, leading to the observation of distinct sets of NMR signals for different rotamers. nih.gov The ratio of these rotamers can be sensitive to the solvent and temperature, and analyzing these changes provides valuable information about the molecule's conformational preferences and the strength of hydrogen bonds. nih.govripublication.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight of 4,6-Pyrimidinediamine, 5-nitroso-, and thus its elemental formula. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The expected monoisotopic mass for C₄H₅N₅O is approximately 139.0494 g/mol . core.ac.uk The fragmentation pattern observed in the mass spectrum can also offer structural clues. For N-nitrosamines, common fragmentation pathways include the loss of the nitroso group (•NO) or a hydroxyl radical (•OH). uni.lu

A representative HRMS data table is shown below.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | Value | Value |

| [M+Na]⁺ | Value | Value |

| Note: This table represents expected data and requires experimental verification. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4,6-Pyrimidinediamine, 5-nitroso- would be expected to show characteristic absorption bands for the N-H stretches of the amino groups, the N=O stretch of the nitroso group, and various C=N and C=C stretching vibrations of the pyrimidine ring. Studies on similar pyrimidine derivatives provide a basis for assigning these vibrational modes. bldpharm.com

A table of expected IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3400-3200 |

| Nitroso (N=O) | Stretching | 1500-1400 |

| Pyrimidine Ring (C=N, C=C) | Stretching | 1650-1550 |

| N-H | Bending | 1650-1580 |

| Note: This table represents expected data and requires experimental verification. |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an indispensable tool for the unambiguous determination of the solid-state structure of crystalline compounds. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, scientists can construct a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be precisely determined.

Determination of Precise Molecular and Crystal Structures

For a molecule like 4,6-Pyrimidinediamine, 5-nitroso-, a single-crystal X-ray diffraction analysis would yield a wealth of structural information. This would include the precise measurement of all bond lengths and bond angles within the molecule, providing a detailed picture of its covalent framework. Furthermore, the analysis would reveal the crystal system (e.g., monoclinic, orthorhombic, etc.), space group, and the dimensions of the unit cell, which is the fundamental repeating unit of the crystal lattice.

While specific data for 4,6-Pyrimidinediamine, 5-nitroso- is not available, studies on closely related 5-nitrosopyrimidine (B66288) derivatives, such as 4,6-diamino-2-morpholino-5-nitrosopyrimidine, have demonstrated the utility of this technique. researchgate.net In such cases, researchers have been able to determine key structural parameters and observe the electronic polarization within the pyrimidine ring system. researchgate.net However, without a dedicated crystallographic study of 4,6-Pyrimidinediamine, 5-nitroso-, any discussion of its specific structural parameters would be speculative.

Table 1: Hypothetical Crystallographic Data for 4,6-Pyrimidinediamine, 5-nitroso-

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Table 2: Hypothetical Selected Bond Lengths and Angles for 4,6-Pyrimidinediamine, 5-nitroso-

| Bond/Angle | Length (Å) / Angle (°) |

| N(1)-C(2) | Data Not Available |

| C(4)-C(5) | Data Not Available |

| C(5)-N(7) | Data Not Available |

| N(7)-O(8) | Data Not Available |

| C(2)-N(1)-C(6) | Data Not Available |

| N(3)-C(4)-C(5) | Data Not Available |

| C(4)-C(5)-N(7) | Data Not Available |

Analysis of Intermolecular Interactions and Packing in the Solid State

Beyond the individual molecular structure, X-ray crystallography illuminates the complex web of intermolecular interactions that dictate how molecules arrange themselves in the solid state. These interactions, though weaker than covalent bonds, are crucial in determining the physical properties of a crystalline material. For 4,6-Pyrimidinediamine, 5-nitroso-, the presence of amino (-NH2) and nitroso (-NO) groups suggests the potential for a rich network of hydrogen bonds.

Hydrogen bonds, where a hydrogen atom is shared between two electronegative atoms (such as nitrogen and oxygen), are among the most significant intermolecular forces. In the solid state of 4,6-Pyrimidinediamine, 5-nitroso-, one would anticipate the formation of various hydrogen bonding motifs, such as N-H···N and N-H···O interactions. These interactions would likely play a pivotal role in the formation of supramolecular assemblies, such as chains, sheets, or three-dimensional networks.

Again, drawing parallels from related structures, studies on other 5-nitrosopyrimidines have revealed complex hydrogen-bonding networks that lead to the formation of well-defined supramolecular architectures. researchgate.net However, the specific nature and geometry of these interactions in the crystal lattice of 4,6-Pyrimidinediamine, 5-nitroso- remain to be determined through experimental investigation.

Table 3: Hypothetical Intermolecular Interactions in the Crystal Structure of 4,6-Pyrimidinediamine, 5-nitroso-

| Interaction Type | Donor-Acceptor | Distance (Å) |

| Hydrogen Bond | Data Not Available | Data Not Available |

| Hydrogen Bond | Data Not Available | Data Not Available |

| π-π Stacking | Data Not Available | Data Not Available |

Supramolecular Chemistry and Materials Science Applications of 4,6 Pyrimidinediamine, 5 Nitroso Analogs

Role in Molecular Recognition and Self-Assembly

The inherent properties of 4,6-pyrimidinediamine, 5-nitroso- analogs make them prime candidates for molecular recognition and self-assembly studies. The strategic placement of amino and nitroso groups on the pyrimidine (B1678525) ring facilitates a variety of non-covalent interactions, which are fundamental to the spontaneous organization of molecules into well-defined supramolecular structures.

The crystal structure of 4,6-diamino-2-morpholino-5-nitrosopyrimidine, for instance, reveals a complex sheet-like arrangement held together by a combination of two-center N-H···N and N-H···O hydrogen bonds, as well as a three-center N-H···(N,O) hydrogen bond. researchgate.net This intricate network of interactions underscores the role of the 5-nitroso group in activating the pyrimidine ring and influencing the supramolecular assembly. researchgate.net The study of various N(4)-substituted 2,4-diamino-6-benzyloxy-5-nitrosopyrimidines has further demonstrated the diversity of supramolecular structures, such as chains and sheets, that can be achieved, with no two compounds exhibiting the exact same combination of hydrogen bonds. nih.gov

| Interaction Type | Description |

| N-H···O | A strong, directional hydrogen bond between a hydrogen atom on a nitrogen donor and an oxygen acceptor. |

| N-H···N | A strong hydrogen bond involving a hydrogen atom on a nitrogen donor and a nitrogen acceptor. |

| C-H···O | A weaker hydrogen bond where a carbon-hydrogen bond acts as the donor. |

| C-H···π | An interaction between a C-H bond and the electron cloud of an aromatic ring. |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. |

Pyrimidine derivatives, including the 4,6-diamino-5-nitroso- family, are versatile scaffolds for constructing complex supramolecular architectures. nih.gov Their utility stems from the ability to introduce a wide variety of substituents at different positions on the pyrimidine ring, thereby tuning the electronic properties and directing the self-assembly process. researchgate.net For example, the introduction of a 5-nitroso group has been shown to strongly activate the pyrimidine ring towards nucleophilic substitution, enabling the synthesis of a diverse range of 2-substituted 6-amino-5-nitrosopyrimidines. researchgate.net

The resulting molecules can then self-assemble into higher-order structures. In the case of 2-amino-4,6-dimethoxy-5-nitropyrimidine, molecules are linked by N-H···N and N-H···O hydrogen bonds to form sheets. st-andrews.ac.uk The isomeric 4-amino-2,6-dimethoxy-5-nitropyrimidine forms dimers through N-H···N hydrogen bonds, which are further connected into sheets by C-H···O interactions and stacked into a three-dimensional structure via π-π interactions. st-andrews.ac.uk These examples highlight the subtle yet profound impact of substituent positioning on the final supramolecular architecture. The rational design of these pyrimidine-based scaffolds is a key strategy in the development of materials with specific functions and properties. nih.govnih.gov

Coordination Chemistry and Ligand Development

The field of coordination chemistry has also benefited from the versatile nature of 4,6-pyrimidinediamine, 5-nitroso- and its analogs. The presence of multiple potential donor atoms allows these molecules to act as ligands, binding to metal ions to form a wide array of coordination compounds with interesting structural and electronic properties.

Analogs of 4,6-pyrimidinediamine, 5-nitroso- have been effectively employed as bidentate ligands in the formation of metal complexes. nih.govresearchgate.netnih.gov For example, 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione has been shown to act as a bidentate chelating ligand, coordinating to metal ions through the deprotonated hydroxyl oxygen and the nitrogen of one of the amino groups. nih.govresearchgate.netnih.gov This coordination mode leads to the formation of stable, five-membered chelate rings, a common feature in coordination chemistry.

The versatility of this ligand is demonstrated by its ability to form complexes with a variety of transition metals, including molybdenum, tungsten, ruthenium, rhodium, iridium, palladium, rhenium, and uranium. nih.govnih.gov The resulting complexes exhibit different geometries, such as octahedral and square planar, depending on the metal ion and the other ligands present in the coordination sphere. nih.govresearchgate.netnih.gov This ability to form stable complexes with a range of metals opens up possibilities for applications in catalysis, materials science, and medicinal chemistry.

The synthesis of novel coordination compounds using pyrimidine-based ligands is an active area of research. nih.govnih.gov The general approach involves the reaction of a metal salt with the pyrimidine ligand in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

A notable example is the synthesis of a silver coordination polymer using 4,6-diamino-2-pyrimidinethiol. researchgate.net This material was prepared via a hydrothermal method and characterized by techniques such as FT-IR, XRD, and TGA. The study revealed the formation of a stable, heterogeneous coordination polymer with potential applications in catalysis. researchgate.net Similarly, a series of new complexes of molybdenum, tungsten, ruthenium, rhodium, iridium, palladium, rhenium, and uranium with 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione have been synthesized and characterized. nih.govnih.gov These studies contribute to the growing library of coordination compounds based on pyrimidine scaffolds and provide insights into their structure-property relationships.

| Metal Ion | Coordination Geometry |

| Mo, W | Oxobridged dinuclear |

| Ru, Rh, Ir | Octahedral |

| Pd | Square planar |

| Re | Octahedral |

| U | Octahedral |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Sustainability is another critical driver for innovation in synthetic chemistry. Modern approaches are increasingly focused on "green chemistry" principles to reduce environmental impact. Research has demonstrated the use of dilute formic acid as a replacement for concentrated sulfuric acid during the nitrosation step in the synthesis of related compounds like 2,4-diamino-5-nitroso-6-hydroxypyrimidine. google.com This substitution, coupled with protocols for recycling the methanol (B129727) solvent and the nitrosation mother liquor, significantly cuts down on waste generation. google.com Furthermore, the use of novel deep eutectic solvents (DES) as both the catalyst and reaction medium represents a significant step forward in eco-friendly synthesis, offering high yields and the ability to be reused multiple times. researchgate.net

| Synthetic Strategy | Key Features | Advantages | Relevant Compounds |

| One-Pot Synthesis | Combines multiple reaction steps without isolating intermediates. google.com | Increased commercial efficiency, reduced complexity and cost. google.com | 5-nitroso-2,4,6-triaminopyrimidine (B18466) google.com |

| Solvent/Reagent Recycling | Involves recovery and reuse of solvents (e.g., methanol) and mother liquors. google.com | Reduced waste discharge, improved resource utilization. google.com | 2,4-diamino-5-nitroso-6-hydroxypyrimidine google.com |

| Green Solvents/Catalysts | Employs environmentally benign systems like Deep Eutectic Solvents (DES). researchgate.net | Eco-friendly, cost-effective, high product yield, reusable catalyst/solvent system. researchgate.net | Pyrano[2,3-d]pyrimidine derivatives researchgate.net |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules. For 5-nitrosopyrimidines, advanced modeling techniques offer profound insights into their electronic structure, reactivity, and potential interactions with other molecules. Time-dependent density-functional theory (TD-DFT) calculations have been successfully used to interpret the electronic transitions observed in the UV-vis spectra of these compounds. acs.org This understanding is crucial, as the electronic properties, influenced by various substituents on the pyrimidine (B1678525) ring, directly impact the molecule's color, reactivity, and potential for applications like biosensing. acs.org

Computational models can predict how structural modifications will affect the molecule's behavior. For example, the interplay between electron-donating and electron-withdrawing groups influences the rotational barrier of the 5-nitroso group and the ease with which it can be oxidized. acs.org This predictive power allows for the in silico design of "molecular switches" with fine-tuned properties before committing to laboratory synthesis. acs.org

Beyond predicting intrinsic properties, molecular docking and quantitative structure-activity relationship (QSAR) studies are used to forecast how pyrimidine derivatives will interact with biological targets. nih.gov These models help identify key structural features and binding modes necessary for a desired biological effect, guiding the design of new therapeutic agents with improved potency and selectivity. nih.govmdpi.com

| Modeling Technique | Application | Insights Gained |

| Time-Dependent DFT (TD-DFT) | Predicting UV-vis spectra and electronic transitions. acs.org | Understanding of color, electronic properties, and influence of substituents on reactivity. acs.org |

| Molecular Docking | Simulating the binding of pyrimidine derivatives to biological targets (e.g., enzymes). mdpi.comnih.gov | Identification of key binding interactions and prediction of inhibitory activity. nih.govnih.gov |

| QSAR & Molecular Dynamics | Correlating chemical structure with biological activity and simulating molecular motion over time. nih.gov | Elucidating structural requirements for activity and understanding the stability of ligand-protein complexes. nih.gov |

Exploration of New Derivatization Strategies for Diversified Functionality

The functionalization of the 4,6-Pyrimidinediamine, 5-nitroso- core is a key strategy for creating a diverse library of new molecules with tailored properties. Late-stage functionalization (LSF), the modification of a complex molecule at a late point in its synthesis, is a particularly powerful approach. nih.gov This allows for the rapid generation of analogs with modified characteristics such as solubility, bioavailability, or target selectivity. nih.gov Techniques like hydroxylation, methylation, azidation, and cyanation can be applied to introduce new functional groups that fine-tune the molecule's performance. nih.gov

Specific derivatization reactions are being explored to add new capabilities. N-functionalization, for example, has been used to introduce energetic groups like nitropyrazole onto heterocyclic cores to develop materials with high energy density while maintaining molecular stability. mdpi.com Similarly, S-alkylation of related mercaptopyrimidines creates new thioether derivatives, opening another avenue for structural diversification. mdpi.com The development of efficient multicomponent reactions further expands the toolkit, enabling the synthesis of highly functionalized and complex pyrimidine-based structures in a single, convergent step. nih.gov These strategies are crucial for moving beyond simple analogs to create novel chemical entities with precisely engineered functions.

| Derivatization Strategy | Description | Purpose |

| Late-Stage Functionalization (LSF) | Introducing functional groups (e.g., -OH, -CH₃, -N₃, -CN) onto a complex molecular skeleton. nih.gov | To rapidly create analogs with improved properties like solubility, bioavailability, and target selectivity. nih.gov |

| N-Functionalization | Attaching specific functional groups to nitrogen atoms within the heterocyclic ring system. mdpi.com | To introduce new properties, such as enhanced energetic performance in specialized materials. mdpi.com |

| S-Alkylation | Forming a thioether linkage by reacting a mercapto- group with an alkyl halide. mdpi.com | To create novel sulfur-containing derivatives for further study. mdpi.com |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. researchgate.netnih.gov | To efficiently build highly substituted and diverse molecular structures. nih.gov |

Integration into Complex Multicomponent Systems for Advanced Materials or Catalysis

The unique electronic and structural features of 4,6-Pyrimidinediamine, 5-nitroso- make it an attractive building block for the construction of advanced materials and complex molecular systems. The strong light absorption of 5-nitrosopyrimidines, which can be tuned by the choice of substituents, makes them promising candidates for the development of novel sensors and photosensitive materials. acs.org The potential to design these molecules as "molecular switches," whose properties can be altered by external stimuli, opens up applications in smart materials and molecular electronics. acs.org

The pyrimidine scaffold is readily integrated into larger, fused heterocyclic systems through various synthetic methodologies. nih.gov This allows for the construction of elaborate molecular architectures, such as pyrazolo[5,4-b]pyrimidino[5,4-e]pyridines, which can serve as platforms for new drugs or functional materials. nih.gov While the direct use of 4,6-Pyrimidinediamine, 5-nitroso- as a catalyst is not yet a major research focus, its ability to coordinate with metal ions suggests a potential role in the future development of novel catalytic systems. The integration of its synthesis within a catalytic system, such as using a deep eutectic solvent that acts as both solvent and catalyst, already points toward its place within modern, catalytically driven chemical processes. researchgate.net Future work will likely explore the incorporation of this and related pyrimidines as ligands in organometallic catalysts or as key components in supramolecular assemblies with emergent functional properties.

Q & A

Basic: What are the most reliable synthetic routes for 4,6-Pyrimidinediamine, 5-nitroso-, and how can purity be optimized?

Answer:

The compound is synthesized via sequential nitration and ammoniation of pyrimidine precursors. Evidence suggests starting with 4,6-dihydroxypyrimidine, followed by nitration using nitric/sulfuric acid to introduce the nitroso group, and subsequent ammoniation under controlled pH (e.g., ammonium acetate buffer, pH 6.5) to install amine groups . Purity optimization involves:

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate byproducts.

- Crystallization : Use polar solvents (e.g., ethanol/water mixtures) to enhance crystalline yield and reduce impurities .

- Spectroscopic validation : Confirm purity via H/C NMR (e.g., absence of aromatic proton shifts >8.5 ppm) and LC-MS (m/z 155.11 [M+H]) .

Basic: How can the nitroso group’s electronic and steric effects influence the reactivity of 4,6-Pyrimidinediamine?

Answer:

The nitroso group (-NO) is electron-withdrawing, polarizing the pyrimidine ring and increasing electrophilicity at positions 2 and 3. This enhances susceptibility to nucleophilic attack (e.g., by amines or thiols) but may sterically hinder reactions at the 5-position. Key methods to assess this include:

- DFT calculations : Analyze charge distribution using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Kinetic studies : Compare reaction rates of nitroso vs. nitro derivatives in nucleophilic substitution reactions .

- X-ray crystallography : Resolve bond angles (C-N-O ~120°) to quantify steric constraints .

Advanced: How do pH and solvent conditions affect the stability of 4,6-Pyrimidinediamine, 5-nitroso-?

Answer:

The compound is prone to decomposition under acidic or alkaline conditions due to nitroso group lability. Stability studies should include: